N,N'-Bis-(3-benzylamino-propyl)-N,N'-dimethyl-butane-1,4-diamine
Description
N,N'-Bis-(3-benzylamino-propyl)-N,N'-dimethyl-butane-1,4-diamine is a synthetic polyamine derivative characterized by a central butane-1,4-diamine backbone substituted with benzylamino-propyl and dimethyl groups. This compound belongs to the spermine analogue family, which is structurally related to natural polyamines like spermine (N,N′-Bis(3-aminopropyl)-1,4-butanediamine) but modified to alter physicochemical and biological properties . The benzylamino and dimethyl substituents likely enhance lipophilicity compared to unmodified spermine, influencing cellular uptake, enzymatic interactions, and metabolic stability.
Properties
Molecular Formula |
C26H42N4 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N,N'-bis[3-(benzylamino)propyl]-N,N'-dimethylbutane-1,4-diamine |
InChI |
InChI=1S/C26H42N4/c1-29(21-11-17-27-23-25-13-5-3-6-14-25)19-9-10-20-30(2)22-12-18-28-24-26-15-7-4-8-16-26/h3-8,13-16,27-28H,9-12,17-24H2,1-2H3 |
InChI Key |
VROVQUYGYHSHPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCN(C)CCCNCC1=CC=CC=C1)CCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of N,N’-dimethyl-1,4-butanediamine with 3-benzylaminopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-Bis-(3-benzylamino-propyl)-N,N’-dimethyl-butane-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Specific pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their structural differences are summarized below:
Enzymatic Interactions and Metabolism
Studies on DBSPM, DESPM, and BnEtSPM reveal critical insights into how substituents influence interactions with polyamine oxidases (APAO) and spermine oxidase (SMO):
Physicochemical Properties
While specific data for the target compound is scarce, inferences can be drawn from analogues:
- Lipophilicity : Benzyl groups in DBSPM increase LogP compared to spermine. The target compound’s dimethyl groups may further elevate LogP, enhancing membrane permeability .
- Boiling Point/Density : Derivatives like N,N'-dimethylbutane-1,4-diamine (LogP 0.98, density 0.838 g/cm³ ) suggest that alkylation reduces polarity. The target compound’s aromatic benzyl groups may increase density and boiling point relative to DESPM or spermine.
Biological Activity
N,N'-Bis-(3-benzylamino-propyl)-N,N'-dimethyl-butane-1,4-diamine is a significant compound in medicinal chemistry, characterized by its dual amine functionality and a butane backbone. This compound has garnered attention due to its potential applications in pharmacology and materials science. This article explores its biological activity, including synthesis pathways, interaction studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features two benzylamino groups attached to a propyl chain, along with dimethyl substitutions at the nitrogen atoms. Its molecular formula is CHN. The presence of multiple functional groups enhances its potential for diverse biological interactions.
Synthesis Pathways
The synthesis of this compound typically involves the following steps:
- Formation of the Butane Backbone : The initial step involves creating the butane structure through alkylation reactions.
- Amine Substitution : The introduction of benzyl groups via nucleophilic substitution reactions on the nitrogen atoms.
- Dimethylation : Finally, dimethyl groups are added to enhance solubility and biological activity.
This synthetic pathway emphasizes the importance of precise chemical engineering in producing this compound.
Pharmacodynamics and Pharmacokinetics
Research into the pharmacodynamics and pharmacokinetics of this compound is still ongoing. Preliminary studies suggest that it may exhibit significant binding affinity to various biological targets, which could lead to therapeutic applications.
Interaction Studies
Interaction studies have employed various techniques to evaluate the compound's binding affinities and biological activities:
- Binding Affinity Assays : These assays measure how well the compound binds to specific receptors or enzymes.
- Cell Viability Tests : Assessing the compound's effect on cancer cell lines has shown promising results in inhibiting cell proliferation.
For example, preliminary data indicate that this compound may inhibit specific cancer cell lines with IC values comparable to known anticancer agents .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Dimethyl-1,3-propanediamine | Two methyl groups on nitrogen | Simpler structure without benzyl groups |
| 3-Benzylaminopropylamine | Single benzyl group attached | Lacks dimethyl substitution |
| N,N-Bis(3-methylaminopropyl)amine | Methyl substitutions instead of benzyl | Different side chain structure |
| This compound | Dual benzylamine functional groups | Enhanced potential for diverse interactions |
This table illustrates how this compound stands out due to its dual benzylamine functional groups combined with dimethyl substitutions.
Case Studies and Research Findings
Recent studies have focused on the compound's effects on specific cellular pathways. For instance:
- Induction of Apoptosis : In vitro studies have indicated that this compound may induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
These findings point towards its potential as a therapeutic agent in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
